molecular formula C9H8Cl2IN3 B010517 p-Iodoclonidine hydrochloride CAS No. 108294-53-7

p-Iodoclonidine hydrochloride

Cat. No.: B010517
CAS No.: 108294-53-7
M. Wt: 355.99 g/mol
InChI Key: HSRPTPAPMBHRRJ-UHFFFAOYSA-N
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Description

P-IODOCLONIDINE is a chemical compound known for its role as a partial agonist of the alpha-2 adrenergic receptor. It is often used in scientific research to study the central alpha-2 adrenergic receptors and has applications in various fields, including pharmacology and neuroscience .

Scientific Research Applications

P-IODOCLONIDINE is widely used in scientific research for its ability to bind to alpha-2 adrenergic receptors. Its applications include:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of P-IODOCLONIDINE typically involves the iodination of clonidine. One common method includes the reaction of clonidine with iodine in the presence of a suitable oxidizing agent. The reaction conditions often require a controlled temperature and pH to ensure the selective iodination at the para position of the aromatic ring .

Industrial Production Methods

Industrial production of P-IODOCLONIDINE may involve large-scale iodination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

P-IODOCLONIDINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iodinated quinones, while reduction can produce deiodinated derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

P-IODOCLONIDINE is unique due to its specific iodination, which enhances its binding affinity and selectivity for alpha-2 adrenergic receptors. This makes it a valuable tool in receptor binding studies and pharmacological research .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of p-Iodoclonidine hydrochloride can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "2,6-dichloro-4-(2-imidazolin-2-ylamino)-phenol", "Sodium iodide", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Acetone", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: The starting material, 2,6-dichloro-4-(2-imidazolin-2-ylamino)-phenol, is dissolved in methanol and reacted with sodium iodide to form 2,6-diiodo-4-(2-imidazolin-2-ylamino)-phenol.", "Step 2: The product from step 1 is then reacted with hydrochloric acid to form p-Iodoclonidine.", "Step 3: p-Iodoclonidine is then dissolved in a mixture of acetone and diethyl ether and reacted with hydrochloric acid to form p-Iodoclonidine hydrochloride.", "Step 4: The final product is isolated by filtration and washed with water to obtain the pure p-Iodoclonidine hydrochloride." ] }

108294-53-7

Molecular Formula

C9H8Cl2IN3

Molecular Weight

355.99 g/mol

IUPAC Name

N-(2,6-dichloro-4-iodophenyl)-4,5-dihydro-1H-imidazol-2-amine

InChI

InChI=1S/C9H8Cl2IN3/c10-6-3-5(12)4-7(11)8(6)15-9-13-1-2-14-9/h3-4H,1-2H2,(H2,13,14,15)

InChI Key

HSRPTPAPMBHRRJ-UHFFFAOYSA-N

SMILES

C1CN=C(N1)NC2=C(C=C(C=C2Cl)I)Cl.Cl

Canonical SMILES

C1CN=C(N1)NC2=C(C=C(C=C2Cl)I)Cl

Pictograms

Irritant

solubility

>58.9 [ug/mL] (The mean of the results at pH 7.4)

synonyms

4-iodoclonidine
p-iodoclonidine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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